3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea
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Overview
Description
3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea is a complex organic compound featuring a unique combination of oxazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, followed by their coupling and subsequent functionalization to introduce the urea moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(4-fluorophenyl)methyl]urea stands out due to its combination of oxazole and furan rings, which imparts unique chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with other similar compounds.
Properties
IUPAC Name |
1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-11-17(12(2)25-22-11)16-8-7-15(24-16)10-21-18(23)20-9-13-3-5-14(19)6-4-13/h3-8H,9-10H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHNTUDZFLMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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